2,3-Dimethylbutane-1,2-diol

Description

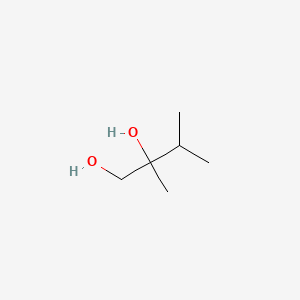

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(2)6(3,8)4-7/h5,7-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLSBTNINKQQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310266 | |

| Record name | 2,3-Dimethyl-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66553-15-9 | |

| Record name | 2,3-Dimethyl-1,2-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66553-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbutane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066553159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2,3-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dimethylbutane 1,2 Diol

Established Chemical Synthesis Pathways

Established methods for the synthesis of vicinal diols often involve the direct oxidation of an alkene precursor. In the case of 2,3-dimethylbutane-1,2-diol, the logical precursor is 2,3-dimethylbut-1-ene.

The acid-catalyzed hydration of alkenes is a well-established method for the synthesis of alcohols. This reaction typically proceeds through a carbocation intermediate, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. However, the application of this method to the synthesis of this compound from 2,3-dimethylbut-1-ene is not a straightforward pathway.

The mechanism of acid-catalyzed hydration involves the protonation of the alkene to form a carbocation, followed by the nucleophilic attack of water. For 2,3-dimethylbut-1-ene, protonation would lead to a tertiary carbocation. While the subsequent attack of water would form an alcohol, this process is prone to carbocation rearrangements, which would likely result in the formation of more stable carbocation intermediates and, consequently, a mixture of alcohol isomers rather than the desired this compound.

An alternative established approach for the hydroxylation of alkenes is the reaction with hydrogen peroxide in the presence of a carboxylic acid, such as formic acid. This method generates a peroxycarboxylic acid in situ, which then acts as the hydroxylating agent. Research has shown that the reaction of a mixture of 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene (B165504) with hydrogen peroxide and formic acid surprisingly yields 2,3-dimethyl-2,3-butanediol as the main product. differencebetween.com It was noted that under normal circumstances, 2,3-dimethylbut-1-ene would be expected to form 2,3-dimethyl-1,2-butanediol. differencebetween.com This suggests that while the formation of the target diol is a theoretically expected outcome of hydroxylation, direct and selective synthesis via simple hydration or related established methods is complicated by side reactions and rearrangements.

Another established method for the dihydroxylation of alkenes is the use of osmium tetroxide (OsO₄). This reagent is known for its ability to produce syn-diols with high reliability. organic-chemistry.org However, the Upjohn dihydroxylation protocol, which uses a catalytic amount of OsO₄, is reportedly unable to dihydroxylate tetrasubstituted alkenes, which would be a challenge for precursors to this compound. organic-chemistry.org

Advanced Approaches for Vicinal Diol Synthesis Potentially Applicable to this compound

Given the challenges in the direct synthesis of this compound via established hydration methods, advanced strategies focusing on diastereoselectivity are more promising. The formation of anti-1,2-diols, in particular, has been a subject of considerable research.

The synthesis of anti-1,2-diols is often more challenging than the synthesis of their syn-counterparts. illinois.edu A common and well-developed strategy for anti-dihydroxylation involves a two-step process: the epoxidation of the alkene followed by the acid-catalyzed ring-opening of the resulting epoxide. illinois.eduopenstax.org

The epoxidation of an alkene, such as 2,3-dimethylbut-1-ene, can be achieved using a peroxy acid. The subsequent acid-catalyzed hydrolysis of the epoxide proceeds via a backside attack of a water molecule on the protonated epoxide. openstax.org This Sₙ2-like mechanism results in the formation of a trans or anti-diol. byjus.comlibretexts.orglibretexts.org

The Prévost reaction is another classic method for the synthesis of anti-diols from alkenes. This reaction involves the addition of iodine to the alkene in the presence of a silver salt of benzoic acid under anhydrous conditions. The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, which is opened by the benzoate (B1203000) anion. A neighboring group participation mechanism leads to the formation of a cyclic benzoxonium (B1193998) ion, which is then opened by a second benzoate anion to give the anti-substituted dibenzoate. Subsequent hydrolysis yields the anti-diol. organic-chemistry.orgwikipedia.org A related method, the Woodward modification of the Prévost reaction, yields syn-diols by performing the reaction in the presence of water. organic-chemistry.orgorganic-chemistry.org

Recent advancements have focused on developing catalytic and more environmentally friendly methods for anti-dihydroxylation. For instance, a molybdenum-catalyzed asymmetric anti-dihydroxylation of allylic alcohols using hydrogen peroxide as the oxidant has been reported to be highly enantio- and diastereoselective. researchgate.net While this specific method is for allylic alcohols, it highlights the ongoing efforts to develop robust catalytic systems for the synthesis of anti-1,2-diols.

Below is a table summarizing the stereochemical outcomes of different dihydroxylation methods:

| Method | Typical Stereochemical Outcome | Precursor | Product |

| Epoxidation followed by Acid-Catalyzed Hydrolysis | anti-Dihydroxylation | Alkene | anti-1,2-diol |

| Prévost Reaction | anti-Dihydroxylation | Alkene | anti-1,2-diol |

| Woodward-Prévost Reaction | syn-Dihydroxylation | Alkene | syn-1,2-diol |

| Sharpless Asymmetric Dihydroxylation | syn-Dihydroxylation | Alkene | syn-1,2-diol |

Reactivity Profiles and Transformational Chemistry of 2,3 Dimethylbutane 1,2 Diol

Oxidative and Reductive Reactivity Investigations

The role of 2,3-dimethylbutane-1,2-diol in the context of reducing agents is primarily observed through its own synthesis via the reduction of acetone. This process, known as the pinacol (B44631) coupling reaction, involves the reductive coupling of a ketone to form a 1,2-diol. chempedia.info Various reducing agents can be employed for this transformation, including magnesium in the presence of mercury chloride or aluminum amalgam. google.comgoogle.com

Conversely, when subjected to oxidative conditions, this compound, as a vicinal diol, undergoes oxidative cleavage. This reaction breaks the carbon-carbon bond between the two hydroxyl groups, resulting in the formation of two carbonyl compounds. masterorganicchemistry.com Reagents such as sodium periodate (B1199274) (NaIO4) or periodic acid (HIO4) are commonly used for this purpose. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a cyclic periodate ester intermediate. Depending on the substitution pattern of the original diol, the products can be aldehydes or ketones. masterorganicchemistry.comaklectures.com In the case of this compound, oxidative cleavage would yield two molecules of acetone.

It is important to note that while the synthesis of this compound involves a reduction, the diol itself is not typically employed as a reducing agent in organic transformations. Its primary reactivity under these investigative conditions is characterized by its susceptibility to oxidative cleavage.

Table 1: Oxidative Cleavage of this compound

| Reactant | Oxidizing Agent | Products |

| This compound | Sodium Periodate (NaIO4) | Acetone |

| This compound | Periodic Acid (HIO4) | Acetone |

Deoxygenation and Rearrangement Pathways for Vicinal Diols Relevant to this compound

The deoxygenation of vicinal diols, such as this compound, provides a pathway to synthesize alkenes. A key transformation in this regard is the stereospecific synthesis of alkenes. redalyc.org One of the most effective methods involves the conversion of the diol into a cyclic thionocarbonate, which is then decomposed to the corresponding alkene. redalyc.org This process often proceeds with syn-elimination, preserving the stereochemistry of the starting diol in the resulting alkene. redalyc.org

Another significant reaction pathway for 1,2-diols is the pinacol rearrangement, an acid-catalyzed process that converts a 1,2-diol to a carbonyl compound. quora.comresearchgate.netlibretexts.org This reaction involves dehydration followed by a 1,2-migration of a substituent. researchgate.net For 2,3-dimethylbutane-2,3-diol (pinacol), this rearrangement famously yields 3,3-dimethyl-2-butanone (pinacolone). chempedia.infoquora.com While this is a rearrangement and not a direct deoxygenation to an alkene, it is a fundamental transformation of vicinal diols.

The direct deoxygenation of alcohols, including diols, to alkanes can also be achieved using various reagents and catalytic systems. organic-chemistry.org For instance, a combination of a pinacol-derived chlorohydrosilane and a Lewis base has been investigated for the selective deoxygenation of vicinal diols. tuni.fituni.fi

Table 2: Key Transformations of Vicinal Diols

| Starting Material | Reaction Type | Key Reagents/Conditions | Product(s) |

| 1,2-Diol | Stereospecific Deoxygenation | 1. Thiophosgene 2. 1,3-Dimethyl-2-phenyl-1,3,2-diazophospholidine | Alkene |

| 2,3-Dimethylbutane-2,3-diol (Pinacol) | Pinacol Rearrangement | Acid (e.g., H2SO4) | 3,3-Dimethyl-2-butanone (Pinacolone) |

| Vicinal Diol | Deoxydehydration | Metal catalysts | Olefin |

Applications of 2,3 Dimethylbutane 1,2 Diol in Chemical Sciences and Beyond

Strategic Roles in Polymer and Resin Chemistry

The bifunctional nature of diols, possessing two hydroxyl groups, makes them fundamental building blocks in step-growth polymerization for producing a wide range of polymers.

Polyester (B1180765) resins are synthesized through the polycondensation reaction between a dicarboxylic acid (or its derivative) and a diol. While various diols such as 1,3-propanediol, 1,4-butanediol, and 2-methyl-1,3-propanediol (B1210203) are commonly used in the production of unsaturated and saturated polyester resins, specific research detailing the use of 2,3-Dimethylbutane-1,2-diol as a monomer for this purpose is not readily found in the surveyed literature. The synthesis of polyesters from other diols like (R)-1,3-butanediol has been explored to create polymers with specific properties. nsf.gov

Polyurethanes are another major class of polymers that utilize diols as key reactants. The synthesis involves the reaction of a diisocyanate with a polyol (which includes diols). There is a lack of specific information and research in the available literature regarding the integration of this compound into polyurethane synthesis.

Plasticizers are additives that increase the flexibility and durability of polymers. While certain alkane diols are known to function as plasticizers, particularly in cosmetic formulations, there is no specific information available that details the role of this compound in the broader manufacturing processes of plasticizers. cir-safety.org

Specialized Chemical Manufacturing and Formulation Applications

Beyond polymerization, diols can serve as important intermediates and functional ingredients in various specialized chemical applications.

Diols can be critical starting materials or intermediates in the synthesis of complex pharmaceutical compounds. However, there is no available research that specifically identifies this compound as a precursor or intermediate in pharmaceutical manufacturing. It is worth noting that a different isomer, (2S)-2,3-Dimethylbutane-1,3-diol, has been mentioned in the context of preparing Vitamin D2 and its derivatives. chemicalbook.com Another related but distinct compound, 2,3-dimethylbutane-2,3-diol (also known as pinacol), is recognized as an important intermediate product, for instance, in rubber syntheses. google.comgoogle.com

Alkane diols are generally used in cosmetic formulations for various functions, including as solvents, humectants, skin-conditioning agents, and viscosity-decreasing agents. cir-safety.org A related compound, 2,3-butanediol, is noted for its potential use in cosmetic compositions as a moisturizing agent, antimicrobial agent, and stabilizer. google.com However, specific data on the inclusion and function of this compound in cosmetic formulations are not detailed in the available safety assessments or research literature.

Analytical Methodologies for the Characterization and Quantification of 2,3 Dimethylbutane 1,2 Diol

Chromatographic Separation and Detection Techniques

The analysis of glycols and diols, such as 2,3-Dimethylbutane-1,2-diol, presents unique challenges due to their chemical properties. sigmaaldrich.com These compounds contain multiple active hydroxyl (-OH) functional groups, which makes them polar and often not volatile enough for direct analysis by certain techniques like gas chromatography. sigmaaldrich.comenv.go.jp Therefore, chromatographic methods are essential for their separation and quantification, often requiring specific sample preparation steps to ensure accurate and reliable results. env.go.jp

Gas chromatography (GC) is a powerful and commonly used technique for the analysis of volatile and semi-volatile organic compounds. env.go.jplongdom.org However, the direct analysis of 1,2-diols by GC can be problematic. The high polarity of these compounds, due to the presence of hydroxyl groups, can lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and reduced sensitivity. sigmaaldrich.com To overcome these limitations, a chemical modification process known as derivatization is frequently employed. env.go.jp Derivatization converts the polar hydroxyl groups into less polar, more volatile functional groups, thereby improving the compound's chromatographic behavior and making it suitable for GC analysis. env.go.jpnih.gov

A highly effective derivatization strategy for 1,2-diols involves the use of boronic acids to form cyclic boronate esters. rsc.org This approach is particularly well-suited for compounds like this compound. The reaction with an alkylboronic acid, such as N-butylboronic acid, is a simple and rapid process that specifically targets the adjacent hydroxyl groups of the 1,2-diol. This reaction forms a stable, five-membered cyclic boronate ester. The resulting derivative is significantly less polar and more volatile than the parent diol, making it ideal for separation and detection by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

This esterification enhances analytical performance by improving peak shape, increasing sensitivity, and allowing for robust quantification. nih.gov Research on similar diols has demonstrated the effectiveness of this methodology. For instance, a validated GC-MS method for the determination of propane-1,2-diol and butane-2,3-diol using phenylboronic acid for derivatization showed excellent sensitivity and precision in complex matrices like cheese and bacterial cultures. nih.gov The transformation into boronic esters allows for very low detection limits and broad calibrated ranges. nih.gov

The findings from related studies highlight the applicability of boronic acid derivatization for the quantitative analysis of 1,2-diols. The table below summarizes the performance of a GC-MS method using phenylboronic acid derivatization for the analysis of butane-2,3-diol, a compound structurally similar to this compound. nih.gov

Table 1: Performance Metrics for the GC-MS Analysis of Butane-2,3-diol via Phenylboronic Acid Derivatization nih.gov

| Parameter | Cheese Matrix | Bacterial Culture Matrix |

|---|---|---|

| Limit of Detection (LOD) | 0.02 mg·kg⁻¹ | 0.09 mg·kg⁻¹ |

| Calibrated Range | 0 - 1000 mg·kg⁻¹ | 0 - 5000 mg·kg⁻¹ |

| Coefficient of Determination (R²) | > 0.9991 | > 0.9991 |

| Precision (Horwitz Ratio) | < 0.45 | < 0.45 |

The successful application of phenylboronic acid for other diols strongly supports the use of N-butylboronic acid for the derivatization of this compound, which would then be analyzed by GC-MS. rsc.orgnih.gov The mass spectrometer detector allows for definitive identification of the derivative based on its mass spectrum and retention time, ensuring accurate quantification. oiv.int

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 2,3-Dimethylbutane-1,2-diol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example, proton NMR can resolve methyl group splitting patterns (e.g., δ 1.0–1.5 ppm for methyl protons) and hydroxyl proton exchange dynamics. IR spectroscopy identifies O-H stretching (~3200–3600 cm⁻¹) and C-O bonds (~1050–1150 cm⁻¹). Comparative analysis with structural analogs, such as 1,2-di(2-pyridyl)ethene-1,2-diol (IR and NMR data in ), can validate assignments .

Q. What synthetic routes are commonly used to prepare this compound in laboratory settings?

- Methodological Answer : While direct synthesis pathways are not explicitly detailed in the evidence, vicinal diols like ethane-1,2-diol are often synthesized via acid-catalyzed hydration of epoxides or dihydroxylation of alkenes using oxidizing agents (e.g., KMnO₄). Adapting these methods to branched alkanes requires controlling steric hindrance from methyl groups. For example, micellar catalysis (as applied to ethane-1,2-diol oxidation in ) could optimize yield in aqueous media .

Q. How can researchers distinguish this compound from its structural isomers?

- Methodological Answer : Chromatographic techniques (e.g., GC-MS or HPLC) paired with retention time analysis and mass fragmentation patterns are effective. For isomers like 3-methylbutane-1,2-diol ( ), differences in boiling points and polarity due to branching can be exploited. High-resolution mass spectrometry (HRMS) further differentiates molecular formulas .

Advanced Research Questions

Q. How do micellar catalytic systems influence the oxidation kinetics of vicinal diols like this compound?

- Methodological Answer : Micelles enhance reaction rates by concentrating reactants at hydrophobic-hydrophilic interfaces. In ethane-1,2-diol oxidation ( ), micellar catalysis (e.g., using 1,10-phenanthroline) stabilizes transition states and lowers activation energy. For this compound, similar systems could mitigate steric effects during esterification or decomposition steps .

Q. What experimental strategies address discrepancies in reported genotoxicity data for diol compounds?

- Methodological Answer : Contradictions in genotoxicity (e.g., benzene-1,2-diol in ) arise from variations in test models (in vitro vs. in vivo) and metabolic activation. Researchers should:

- Use mammalian cell lines (e.g., Ames test + S9 metabolic activation) to assess mutagenicity.

- Compare oral vs. topical exposure routes to evaluate systemic effects.

- Apply threshold of toxicological concern (TTC) principles for risk prioritization .

Q. How can this compound be quantified in complex matrices like biological fluids or environmental samples?

- Methodological Answer : Derivatization followed by GC-MS or LC-MS/MS is optimal. For example, propane-1,2-diol in silage () was analyzed using acid-catalyzed esterification. Similarly, chloropropane diols in oils ( ) were quantified via fatty acid ester cleavage and isotopic dilution. For this compound, trimethylsilyl derivatization enhances volatility and detection sensitivity .

Q. What role does this compound play in synthesizing pharmacologically active compounds?

- Methodological Answer : The diol moiety is a key precursor in antioxidants and antitumor agents. For instance, terameprocol () contains a 2,3-dimethylbutane-1,4-diyl backbone linked to dimethoxybenzene groups. Synthesis involves coupling diols with aromatic units via Mitsunobu or Ullmann reactions, requiring rigorous purification to eliminate stereoisomeric byproducts .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of this compound under oxidative conditions?

- Methodological Answer : Discrepancies may stem from reaction pH, oxidant strength, or solvent polarity. For example, ethane-1,2-diol oxidation ( ) proceeds via pH-dependent ester intermediates. For this compound, controlled studies under varying pH (2–10) and oxidants (CrO₃ vs. H₂O₂) are needed. Kinetic modeling (e.g., singular value decomposition of spectral data, as in ) can resolve transient intermediates .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.